Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)-

Androgen Receptor BF3 Inhibitor Prostate Cancer

Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- (CAS 334501-92-7) is a synthetic, sulfur-containing benzimidazole derivative that acts as a targeted inhibitor of the Binding Function 3 (BF3) surface pocket of the human androgen receptor (AR). Unlike conventional antiandrogens (e.g., bicalutamide, enzalutamide) that compete for the internal ligand-binding pocket, this compound class allosterically inhibits AR transcriptional activity by binding to the BF3 site, a mechanism that retains activity against enzalutamide-resistant prostate cancer cell lines.

Molecular Formula C16H16N2OS
Molecular Weight 284.38
CAS No. 334501-92-7
Cat. No. B2917474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazole, 6-methyl-2-(2-phenoxyethylthio)-
CAS334501-92-7
Molecular FormulaC16H16N2OS
Molecular Weight284.38
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)SCCOC3=CC=CC=C3
InChIInChI=1S/C16H16N2OS/c1-12-7-8-14-15(11-12)18-16(17-14)20-10-9-19-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,17,18)
InChIKeyCLHVMZFRAYVPED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- (CAS 334501-92-7): A Defined BF3-Targeted Androgen Receptor Inhibitor for Prostate Cancer Research


Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- (CAS 334501-92-7) is a synthetic, sulfur-containing benzimidazole derivative that acts as a targeted inhibitor of the Binding Function 3 (BF3) surface pocket of the human androgen receptor (AR). Unlike conventional antiandrogens (e.g., bicalutamide, enzalutamide) that compete for the internal ligand-binding pocket, this compound class allosterically inhibits AR transcriptional activity by binding to the BF3 site, a mechanism that retains activity against enzalutamide-resistant prostate cancer cell lines [1]. The compound has a molecular weight of 284.38 g/mol and exact mass of 284.098 Da, with a confirmed molecular formula of C16H16N2OS [2].

Why Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- Cannot Be Replaced by Unsubstituted or Positional Analogs in BF3-Targeted Research


Within the 2-((2-phenoxyethyl)thio)-1H-benzimidazole scaffold, small structural modifications cause profound shifts in BF3 binding and AR inhibitory potency. The C6-methyl substitution on the benzimidazole ring is a critical determinant of activity: the unsubstituted lead compound and other positional isomers exhibit markedly different IC50 values, while incorrect methyl placement (e.g., at position R2) can ablate activity entirely [1]. Generic substitution with readily available benzimidazole analogs lacking this precise substitution pattern therefore risks introducing compounds with substantially reduced or absent target engagement, compromising experimental reproducibility and invalidating SAR conclusions.

Quantitative Differentiation Evidence: Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- vs. Closest Structural Analogs


C6-Methyl Substitution Improves BF3-Mediated AR Inhibition by 2-Fold Over the Unsubstituted Lead

In a cellular eGFP AR transcriptional assay in LNCaP cells, the 6-methyl-substituted derivative (compound 47) achieved an IC50 of 11 µM, representing a 2-fold improvement over the unsubstituted parent compound 32 (IC50 22 µM) [1]. This demonstrates that the C6-methyl group directly enhances BF3-mediated AR inhibition potency.

Androgen Receptor BF3 Inhibitor Prostate Cancer

Regioselectivity of Methyl Substitution: C6-Methyl Retains Activity While R2-Methyl Abolishes It

SAR analysis revealed that moving the methyl group from position R3 (C6) to position R2 on the benzimidazole core (compound 46) results in a complete loss of AR inhibitory activity, with no detectable IC50 in the eGFP assay [1]. This establishes that only the C6-methyl regioisomer (CAS 334501-92-7) retains meaningful BF3 engagement, while the structurally similar R2-methyl analog is functionally inactive.

Structure-Activity Relationship BF3 Binding Regioselectivity

Retention of Activity Against Enzalutamide-Resistant Prostate Cancer Cells—A Differentiated Mechanism

Unlike conventional antiandrogens that target the AR ligand-binding pocket and are susceptible to resistance mutations, the BF3-targeted 2-((2-phenoxyethyl)thio)-1H-benzimidazole series—including C6-methyl derivatives—demonstrated significant antiandrogen potency against enzalutamide-resistant prostate cancer cell lines [1]. While no direct head-to-head IC50 comparison between the 6-methyl compound and enzalutamide is available, the class-level data indicate that BF3 inhibitors retain activity where enzalutamide fails, positioning this compound as a research tool for drug-resistant prostate cancer models.

Drug Resistance Enzalutamide-Resistant Prostate Cancer BF3 Allosteric Inhibitor

High-Value Research Applications for Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- Based on Quantified Differentiation


SAR Probe for BF3 Site-Directed Medicinal Chemistry Against Drug-Resistant Prostate Cancer

The 2-fold improvement in AR inhibitory potency relative to the unsubstituted lead (IC50 11 µM vs. 22 µM) [1] establishes this compound as an advanced SAR probe for BF3-targeted lead optimization. Medicinal chemistry teams can use it as a reference standard to benchmark potency gains in subsequent analogs, ensuring that substitution patterns are not merely tolerated but deliberately optimized. Its activity retention in enzalutamide-resistant cell lines further positions it as a template for developing next-generation antiandrogens that circumvent clinical resistance.

Selective BF3 Inhibitor Reference for Pharmacological Profiling of AR Allosteric Modulators

The clear structural dependency of BF3 binding—where even a shift of the methyl group from C6 to R2 eliminates activity [1]—makes this compound an ideal positive control for selectivity profiling. Researchers can use it in parallel with positionally isomeric inactive analogs (e.g., compound 46) to validate that observed antiandrogen effects stem specifically from BF3 engagement rather than off-target mechanisms, enabling rigorous pharmacological target validation.

Chemical Biology Tool to Dissect BF3-Mediated AR Signaling Independent of Ligand-Binding Domain Mutations

Because the BF3 site is topologically distinct from the androgen-binding pocket, this compound can be deployed in chemical biology studies to selectively probe BF3-dependent AR functions—including co-chaperone interactions and nuclear translocation—without interference from ligand-binding domain mutations that confer resistance to clinical antiandrogens [1]. This is particularly useful for dissecting AR biology in enzalutamide-resistant cellular models.

Quote Request

Request a Quote for Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.